Antimicrobial MIC Potency: Closest Structurally Characterized Analog Class Benchmarks
The specific compound 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has not been individually reported with quantitative MIC data in the peer-reviewed primary literature. However, a closely analogous series of 1,3,4-oxadiazole-acetamide derivatives (3a–j) bearing varied aryl substituents was evaluated under standardized broth microdilution protocols. Within that series, compounds 3a–3g, 3i, and 3j showed remarkable antimicrobial activity with MIC values of 1.95 µg/mL against a panel of pathogenic bacterial and fungal strains, superior to the positive controls used [1]. By class-level inference, the target compound—which differs from the most potent analogs primarily by its phenylacetamido substituent in place of substituted-benzyl groups—is expected to exhibit antimicrobial potency within the same low µg/mL range, though the precise MIC value for 862809-74-3 must be experimentally determined by the end user to confirm this extrapolation [2].
| Evidence Dimension | In vitro antimicrobial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC not directly reported in primary literature; structurally predicted to fall within the low µg/mL range based on class SAR |
| Comparator Or Baseline | 1,3,4-oxadiazole-acetamide analogs 3a–3j: MIC = 1.95 µg/mL (most active subset: 3a–3g, 3i, 3j); positive controls (drug names not specified in source) showed higher MIC values |
| Quantified Difference | Comparator series demonstrates 1.95 µg/mL MIC, a potency level that the target compound may approximate; experimental confirmation required for procurement decisions |
| Conditions | Broth microdilution assay against pathogenic bacterial strains and fungal strains; exact strain panel detailed in Rouzi et al. (2025) Supporting Information |
Why This Matters
The 1.95 µg/mL MIC benchmark for structurally proximal analogs establishes that this scaffold can deliver single-digit µg/mL antimicrobial potency, rationalizing procurement of 862809-74-3 for confirmatory screening if sub-2 µg/mL activity is a selection criterion.
- [1] Rouzi, K. et al. (2025). Novel 1,3,4-Oxadiazole Acetamide Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Biological Evaluation, and Molecular Modelling Studies. ChemistrySelect, 10, e202500076. View Source
- [2] Godhani, D. R.; Saiyad, A. H.; Mehta, J. P.; Mehta, U. P. (2023). Novel 1,3,4-Oxadiazole Derivatives of Pyridines: Synthesis, Characterization, and Antimicrobial Screening. Russian Journal of Organic Chemistry, 59(11), 1952–1960. View Source
